molecular formula C9H7BrN2O2S B179746 4-Bromo-1-(phenylsulfonyl)pyrazole CAS No. 121358-73-4

4-Bromo-1-(phenylsulfonyl)pyrazole

Cat. No.: B179746
CAS No.: 121358-73-4
M. Wt: 287.14 g/mol
InChI Key: SAQVJLOSQUFTDU-UHFFFAOYSA-N
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Description

4-Bromo-1-(phenylsulfonyl)pyrazole is a heteroaryl halide and a pyrazole derivative . It is reported to react with titanium tetrachloride to afford binary adducts .


Synthesis Analysis

This compound can be metallated regioselectively by phenyl-lithium to give the 5-lithio derivative which upon quenching with appropriate electrophiles leads to the 4-bromo-1-(phenylsulfonyl)-5-substituted pyrazoles .


Molecular Structure Analysis

The molecular formula of this compound is C9H7BrN2O2S . The InChI representation of the molecule is InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H . The canonical SMILES representation is C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br .


Chemical Reactions Analysis

This compound is reported to undergo cyanation in the presence of palladium catalysts . It can also react with titanium tetrachloride to afford binary adducts .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 287.14 g/mol . It has a topological polar surface area of 60.3 Ų . The compound has no hydrogen bond donors and three hydrogen bond acceptors . It has two freely rotating bonds . The exact mass and the monoisotopic mass of the compound are both 285.94116 g/mol .

Safety and Hazards

4-Bromo-1-(phenylsulfonyl)pyrazole is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray (P261) and to wash thoroughly after handling (P264). If swallowed, call a poison center or doctor if you feel unwell (P301 + P312). If on skin, wash with plenty of water (P302 + P352). If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338) .

Future Directions

4-Bromo-1-(phenylsulfonyl)pyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole. It may be used as a starting material in the synthesis of 1,4’-bipyrazoles. This compound may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2S/c10-8-6-11-12(7-8)15(13,14)9-4-2-1-3-5-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQVJLOSQUFTDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90424256
Record name 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121358-73-4
Record name 4-BROMO-1-(PHENYLSULFONYL)PYRAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90424256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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